Bzr3J5jaj4

Description

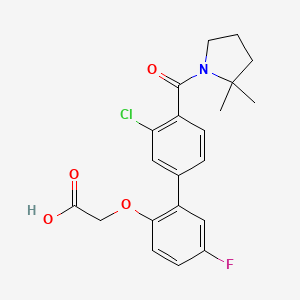

AZD-8075 is a small molecule drug initially developed by AstraZeneca PLC. It functions as a CRTH2 antagonist, specifically targeting the prostaglandin D2 receptor 2. This compound was primarily investigated for its potential therapeutic applications in treating conditions such as asthma and other inflammatory diseases .

Properties

Molecular Formula |

C21H21ClFNO4 |

|---|---|

Molecular Weight |

405.8 g/mol |

IUPAC Name |

2-[2-[3-chloro-4-(2,2-dimethylpyrrolidine-1-carbonyl)phenyl]-4-fluorophenoxy]acetic acid |

InChI |

InChI=1S/C21H21ClFNO4/c1-21(2)8-3-9-24(21)20(27)15-6-4-13(10-17(15)22)16-11-14(23)5-7-18(16)28-12-19(25)26/h4-7,10-11H,3,8-9,12H2,1-2H3,(H,25,26) |

InChI Key |

JBWZKSTUPNBNIT-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCN1C(=O)C2=C(C=C(C=C2)C3=C(C=CC(=C3)F)OCC(=O)O)Cl)C |

Origin of Product |

United States |

Preparation Methods

The synthetic routes and reaction conditions for AZD-8075 are not extensively documented in publicly available sourcesIndustrial production methods would likely involve standard organic synthesis techniques, including purification and characterization steps to ensure the compound’s purity and efficacy .

Chemical Reactions Analysis

AZD-8075, as a CRTH2 antagonist, undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions .

Scientific Research Applications

AZD-8075 has been explored for various scientific research applications, including:

Chemistry: As a CRTH2 antagonist, it has been studied for its potential to modulate inflammatory pathways.

Biology: The compound has been investigated for its effects on immune cells, particularly T-helper 2 cells, eosinophils, and mast cells.

Medicine: AZD-8075 was primarily developed for its potential therapeutic applications in treating asthma and other inflammatory diseases.

Mechanism of Action

AZD-8075 exerts its effects by antagonizing the CRTH2 receptor, also known as prostaglandin D2 receptor 2. This receptor is involved in the inflammatory response, particularly in the recruitment and activation of immune cells such as T-helper 2 cells, eosinophils, and mast cells. By blocking this receptor, AZD-8075 inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and its associated symptoms .

Comparison with Similar Compounds

AZD-8075 can be compared with other CRTH2 antagonists, such as:

AZD-1981: Another CRTH2 antagonist developed by AstraZeneca, which has shown potential in treating asthma and other inflammatory diseases.

Setipiprant: A CRTH2 antagonist developed by Actelion, currently in phase III clinical trials for treating allergic rhinitis and asthma.

QAW-039: A CRTH2 antagonist developed by Novartis, currently in phase II clinical trials for treating asthma.

its development was discontinued, highlighting the challenges in developing effective CRTH2 antagonists .

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for studying Bzr3J5jaj4’s physicochemical properties?

- Methodological Answer :

- Step 1 : Define measurable properties (e.g., solubility, stability) aligned with research objectives. Use controlled variables (temperature, pH) to isolate effects .

- Step 2 : Employ triplicate measurements to assess reproducibility. Include negative controls to rule out environmental contamination .

- Step 3 : Document protocols in detail (e.g., instrumentation settings, calibration methods) to ensure replicability .

Q. How can researchers resolve contradictions in this compound’s reported bioactivity data across studies?

- Methodological Answer :

- Step 1 : Conduct a systematic literature review to identify variables causing discrepancies (e.g., assay type, cell lines) .

- Step 2 : Replicate conflicting experiments under standardized conditions, ensuring identical reagent batches and protocols .

- Step 3 : Apply statistical tools (e.g., ANOVA) to analyze variance sources, distinguishing methodological vs. biological variability .

Advanced Research Questions

Q. What strategies optimize this compound’s synthesis protocol for high-purity yields in non-polar solvents?

- Methodological Answer :

- Step 1 : Screen solvent systems (e.g., hexane/ethyl acetate gradients) using thin-layer chromatography to track reaction progress .

- Step 2 : Employ inert atmospheres (argon/nitrogen) to prevent oxidation by-products .

- Step 3 : Validate purity via NMR and mass spectrometry, comparing spectral data with published reference libraries .

Q. How can computational modeling predict this compound’s binding affinity to novel protein targets?

- Methodological Answer :

- Step 1 : Generate 3D structural models of this compound using density functional theory (DFT) or molecular dynamics simulations .

- Step 2 : Perform docking studies (e.g., AutoDock Vina) to assess binding poses, prioritizing targets with complementary active sites .

- Step 3 : Validate predictions with in vitro assays (e.g., surface plasmon resonance) to correlate computational and experimental binding constants .

Q. What advanced statistical methods address multivariate interactions in this compound’s dose-response data?

- Methodological Answer :

- Step 1 : Use factorial design experiments to analyze synergistic/antagonistic effects of variables (e.g., concentration, exposure time) .

- Step 2 : Apply machine learning algorithms (e.g., random forests) to identify non-linear relationships in high-dimensional datasets .

- Step 3 : Validate models through cross-validation and external datasets to ensure generalizability .

Data Management & Reporting

Q. How should researchers structure supplementary data for this compound’s crystallographic studies?

- Methodological Answer :

- Step 1 : Deposit raw diffraction data in repositories (e.g., Cambridge Structural Database) with unique DOIs .

- Step 2 : Include processed data (e.g., CIF files) in supplementary materials, annotated with refinement parameters .

- Step 3 : Provide error margins and R-values to enable independent validation of structural conclusions .

Q. What ethical frameworks govern this compound’s use in human-derived cell line studies?

- Methodological Answer :

- Step 1 : Obtain institutional review board (IRB) approval, specifying cell line sources and consent protocols .

- Step 2 : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

- Step 3 : Disclose conflicts of interest (e.g., funding sources) in publications to maintain transparency .

Contradiction & Uncertainty Analysis

Q. How to address methodological limitations in this compound’s in vivo pharmacokinetic studies?

- Methodological Answer :

- Step 1 : Quantify uncertainties (e.g., bioavailability variability) using Monte Carlo simulations .

- Step 2 : Compare results across species (rodent vs. primate models) to assess translational relevance .

- Step 3 : Publish negative results to mitigate publication bias and inform future study designs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.